Scaffold Molecular Weight Advantage: Minimalist Core vs. Functionalized Pyrrolo[3,4-d]pyrimidine Derivative MS-818
6-Methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one (MW = 149.15 g/mol) has a molecular weight 54% lower than the neurotrophic pyrrolo[3,4-d]pyrimidine derivative MS-818 (2-piperadino-6-methyl-5-oxo-5,6-dihydro(7H)pyrrolo[3,4-d]pyrimidine, MW ≈ 247 g/mol for the free base), which shares the identical 6-methyl-pyrrolo[3,4-d]pyrimidin-4-one core but bears an additional 2-piperidino substituent . MS-818 was shown to promote neuronal survival in cultured mouse cortical neurons by inhibiting apoptosis in a dose-dependent manner and enhancing the neurotrophic effect of basic fibroblast growth factor (bFGF), shifting the half-maximally effective bFGF dose from 2.1 ng/mL to 0.036 ng/mL . In a mouse peroneal nerve crush injury model, MS-818 at 5 mg/kg and 10 mg/kg i.p. produced a significantly larger maximum foot-width ratio (P < 0.04) and greater number of unmyelinated axons (P < 0.003) compared to saline controls . The substantially lower molecular weight of 6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one provides a superior starting point for lead optimization, offering greater room for property-modulating substituent addition before exceeding Lipinski's Rule of 5 thresholds compared to the already-functionalized MS-818 .
| Evidence Dimension | Molecular weight (scaffold minimalism / lead-like starting point) |
|---|---|
| Target Compound Data | MW = 149.15 g/mol (C₇H₇N₃O) |
| Comparator Or Baseline | MS-818 (2-piperadino-6-methyl-5-oxo-5,6-dihydro(7H)pyrrolo[3,4-d]pyrimidine): MW ≈ 247 g/mol free base |
| Quantified Difference | Target compound MW is ~54% lower than MS-818; ~98 g/mol smaller, allowing substantially greater molecular weight budget for property optimization in lead development |
| Conditions | Calculated from molecular formula; MS-818 in vivo efficacy demonstrated in mouse cortical neuron culture (apoptosis inhibition, bFGF EC50 shift: 2.1 → 0.036 ng/mL) and C57BL/6J mouse peroneal nerve crush model (5–10 mg/kg i.p., 14-day dosing) |
Why This Matters
For procurement decisions in medicinal chemistry programs, the lower MW of the target compound provides a more advantageous starting point for fragment-based or lead-optimization campaigns, maximizing the molecular weight budget available for potency- and selectivity-enhancing modifications before exceeding drug-likeness limits.
- [1] Jiang, X. M. et al. The effect of MS-818, a pyrimidine compound, on the regeneration of peripheral nerve fibers of mice after a crush injury. Acta Neuropathologica (1995). doi:10.1007/BF00294311. Compound MS-818 identified as 2-piperadino-6-methyl-5-oxo-5,6-dihydro(7H)pyrrolo[3,4-d]pyrimidine. View Source
- [2] Sanjo, N. et al. A novel neurotrophic pyrimidine compound MS-818 enhances neurotrophic effects of basic fibroblast growth factor. Journal of Neuroscience Research 54(5), 604–612 (1998). MS-818 shifted bFGF EC50 from 2.1 ng/mL to 0.036 ng/mL. PMID: 9843151. View Source
- [3] Jiang, X. M. et al. The effect of MS-818, a pyrimidine compound, on the regeneration of peripheral nerve fibers of mice after a crush injury. Acta Neuropathologica (1995). Significant effects: larger maximum foot width (P < 0.04), greater number of unmyelinated axons (P < 0.003). PMID: 7484087. View Source
